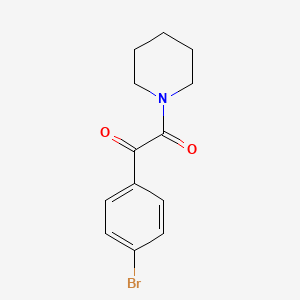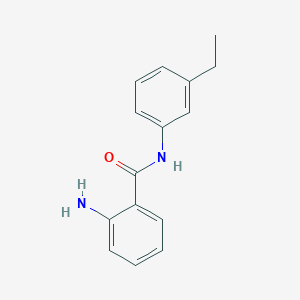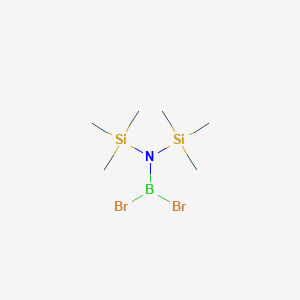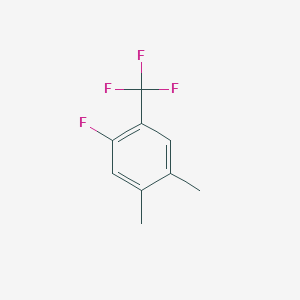
1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene is an aromatic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of a suitable precursor, such as 4,5-dimethyl-2-trifluoromethylbenzene, using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents like Selectfluor and NFSI are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can influence the compound’s electronic properties, making it a potent electrophile or nucleophile in various reactions. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparaison Avec Des Composés Similaires
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Another fluorinated aromatic compound used in electrophilic fluorination reactions.
1-Fluoro-2-(trifluoromethylsulfonyl)benzene: A fluorinated compound with applications in organic synthesis and catalysis.
Uniqueness: 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene is unique due to the specific arrangement of its fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex aromatic compounds and in applications requiring precise control over reactivity and selectivity .
Propriétés
Numéro CAS |
116850-35-2 |
|---|---|
Formule moléculaire |
C9H8F4 |
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
1-fluoro-4,5-dimethyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4/c1-5-3-7(9(11,12)13)8(10)4-6(5)2/h3-4H,1-2H3 |
Clé InChI |
QSUFRONFAAERTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one](/img/structure/B14137276.png)

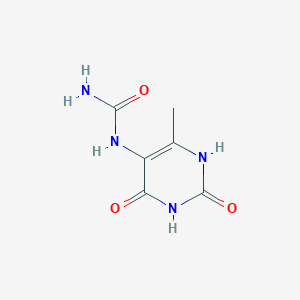
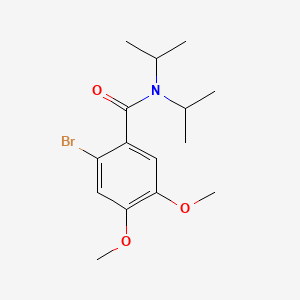
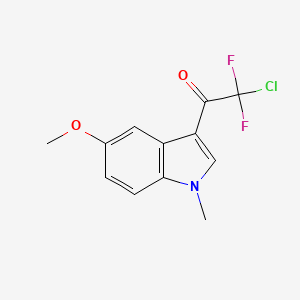
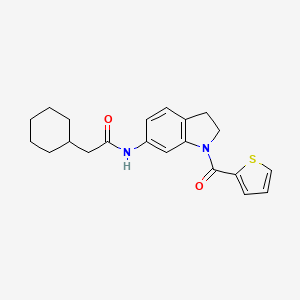
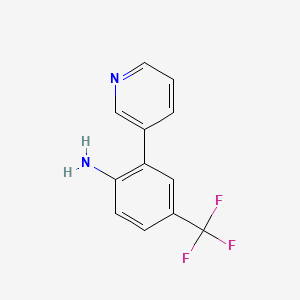
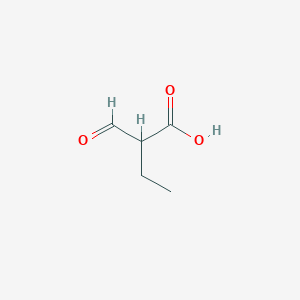
![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)
